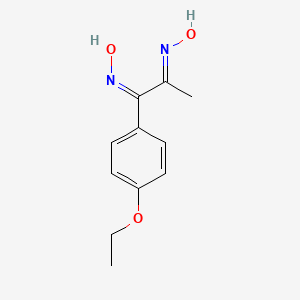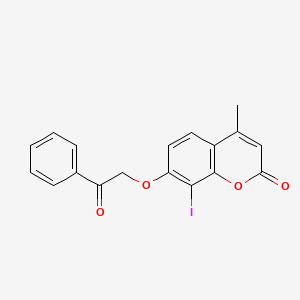![molecular formula C19H24N2O3 B6067270 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6067270.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ADAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADAH is a derivative of adamantanecarbohydrazide, which is a class of compounds known for their antiviral, antitumor, and anticonvulsant properties.
作用机制
The mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide may inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme thymidine kinase, which is essential for the replication of HSV-1 and HSV-2. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to decrease the expression of various genes involved in cancer cell proliferation, migration, and invasion. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to increase the expression of GABA receptors, leading to its anticonvulsant effects.
实验室实验的优点和局限性
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to exhibit low toxicity, making it a safer alternative to other antiviral, antitumor, and anticonvulsant drugs. However, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
The potential therapeutic applications of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide are vast, and several future directions can be explored. One area of research could be the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives with improved solubility and bioavailability. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, the mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide needs to be further elucidated to identify potential targets for drug development. Finally, the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models needs to be investigated to determine its potential for clinical translation.
Conclusion:
In conclusion, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide (N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide) is a chemical compound that has shown potential therapeutic applications. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide exhibits antiviral, antitumor, and anticonvulsant activity and has several advantages for lab experiments. Future research can explore the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives, the identification of potential targets for drug development, and the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models. Overall, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is a promising compound that can pave the way for the development of new drugs for various diseases.
合成方法
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dihydroxybenzaldehyde with adamantanecarbohydrazide in the presence of a suitable catalyst. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy.
属性
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(16-3-2-15(22)7-17(16)23)20-21-18(24)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14,22-23H,4-6,8-10H2,1H3,(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXOQVOAIOCIT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6067188.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)

![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6067245.png)

![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}acetamide](/img/structure/B6067264.png)
![N-ethyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6067266.png)
![2-ethoxy-4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6067278.png)